JNJ-39758979 dihydrochloride

説明

Overview of Histamine Receptors and Their Diverse Roles

Histamine, a biogenic amine, exerts its diverse physiological and pathological effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4. wikipedia.orgnih.govlymphosign.com Each receptor subtype has a unique tissue distribution and engages different intracellular signaling pathways, resulting in a wide array of biological responses. nih.gov

Histamine H1 Receptor (H1R): Widely expressed in tissues such as smooth muscle cells, endothelial cells, and neurons in the central nervous system. wikipedia.orgnih.gov Activation of H1R is primarily associated with allergic reactions, leading to symptoms like bronchoconstriction, vasodilation, and increased vascular permeability. wikipedia.orgnih.gov

Histamine H2 Receptor (H2R): Predominantly found on parietal cells in the stomach lining, where it plays a crucial role in regulating the secretion of gastric acid. wikipedia.org H2R stimulation also impacts airway mucus production and vascular permeability. nih.gov

Histamine H3 Receptor (H3R): Mainly located in the central nervous system, acting as a presynaptic autoreceptor to modulate the release of histamine and other neurotransmitters. wikipedia.orglymphosign.com

Histamine H4 Receptor (H4R): Primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, dendritic cells, and T cells, highlighting its significant role in immune and inflammatory processes. nih.govnih.govrndsystems.com

The Histamine H4 Receptor (H4R) as a Therapeutic Target in Preclinical Research

The discovery of the H4R has provided a new perspective on the role of histamine in immunomodulation and inflammation. nih.govkubikat.org Its preferential expression on immune cells suggests that targeting this receptor could offer a more focused approach to treating inflammatory disorders with potentially fewer side effects than broader-acting anti-inflammatory agents. nih.govmdpi.com

Preclinical studies have implicated H4R in a range of conditions, including asthma, atopic dermatitis, pruritus (itching), and other allergic and autoimmune diseases. kubikat.orgmdpi.comfrontiersin.org Activation of H4R is known to mediate mast cell activation, eosinophil chemotaxis, and cytokine production, all of which are key events in the inflammatory cascade. mdpi.com Consequently, the development of selective H4R antagonists has become a major focus of drug discovery efforts, with the goal of exploring their therapeutic potential in these disease models. nih.govkubikat.org

JNJ-39758979 Dihydrochloride as a Key Research Compound in H4R Antagonism

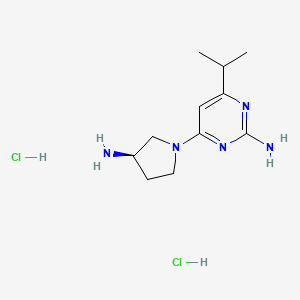

This compound, chemically known as (R)-4-(3-amino-pyrrolidin-1-yl)-6-isopropyl-pyrimidin-2-ylamine dihydrochloride, is a potent and selective antagonist of the histamine H4 receptor. nih.gov Its high affinity for the H4R and significant selectivity over the other three histamine receptors make it an invaluable tool for elucidating the specific functions of H4R in various physiological and pathological processes. rndsystems.comtocris.comresearchgate.net

The compound has been instrumental in preclinical research, allowing scientists to probe the role of H4R in animal models of inflammatory diseases. researchgate.netslideshare.net Its oral bioavailability further enhances its utility in in vivo studies. rndsystems.comtocris.com

Scope and Significance of Preclinical Investigations on this compound

Preclinical investigations involving this compound have been crucial in validating the H4R as a therapeutic target. These studies have demonstrated the compound's ability to inhibit histamine-induced responses both in vitro and in vivo. For instance, it has been shown to inhibit histamine-induced eosinophil shape change in whole blood, a key indicator of H4R antagonism. rndsystems.comtocris.com

Furthermore, in animal models of inflammatory conditions such as asthma and dermatitis, JNJ-39758979 has shown dose-dependent activity. nih.govresearchgate.net Research in mouse models of pruritus has also indicated that H4R antagonists like JNJ-39758979 can effectively reduce scratching behavior induced by histamine. frontiersin.orgslideshare.net These findings from preclinical studies have provided a strong rationale for further investigation into the therapeutic potential of H4R antagonists in humans. frontiersin.orgresearchgate.net

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Ki (Binding Affinity) | Human H4R | 12.5 nM | rndsystems.commedchemexpress.com |

| Ki (Binding Affinity) | Mouse H4R | 5.3 nM | medchemexpress.commedchemexpress.com |

| Ki (Binding Affinity) | Monkey H4R | 25 nM | medchemexpress.commedchemexpress.com |

| Ki (Binding Affinity) | Rat H4R | 188 nM | medchemexpress.commedchemexpress.com |

| Ki (Binding Affinity) | Guinea Pig H4R | 306 nM | medchemexpress.commedchemexpress.com |

| pA2 (Functional Antagonism) | Human H4R (in transfected cells) | 7.9 | medchemexpress.commedchemexpress.com |

| pA2 (Functional Antagonism) | Mouse H4R (in transfected cells) | 8.3 | medchemexpress.commedchemexpress.com |

| pA2 (Functional Antagonism) | Monkey H4R (in transfected cells) | 7.5 | medchemexpress.commedchemexpress.com |

| pA2 (Functional Antagonism) | Rat H4R (in transfected cells) | 7.2 | medchemexpress.commedchemexpress.com |

特性

CAS番号 |

1620648-30-7 |

|---|---|

分子式 |

C11H21Cl2N5 |

分子量 |

294.22 g/mol |

IUPAC名 |

4-[(3R)-3-aminopyrrolidin-1-yl]-6-propan-2-ylpyrimidin-2-amine;dihydrochloride |

InChI |

InChI=1S/C11H19N5.2ClH/c1-7(2)9-5-10(15-11(13)14-9)16-4-3-8(12)6-16;;/h5,7-8H,3-4,6,12H2,1-2H3,(H2,13,14,15);2*1H/t8-;;/m1../s1 |

InChIキー |

KXPWYAVIFCXPRW-YCBDHFTFSA-N |

SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |

異性体SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CC[C@H](C2)N.Cl.Cl |

正規SMILES |

CC(C)C1=CC(=NC(=N1)N)N2CCC(C2)N.Cl.Cl |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

JNJ-39758979 2HCl; JNJ-39758979 dihydrochloride; |

製品の起源 |

United States |

Molecular and Pharmacological Characterization of Jnj-39758979 Dihydrochloride: Preclinical Aspects

In Vitro Receptor Binding Affinity and Selectivity Profile

The in vitro profile of JNJ-39758979 dihydrochloride is distinguished by its high affinity for the histamine H4 receptor and marked selectivity, which is a critical attribute for a targeted therapeutic agent. rndsystems.comtocris.com

Affinity for Human Histamine H4 Receptor (H4R)

JNJ-39758979 demonstrates a high binding affinity for the human histamine H4 receptor. rndsystems.comtocris.com Radioligand binding assays have determined its inhibition constant (Ki) to be 12.5 nM for the human H4R. nih.govrndsystems.comresearchgate.netmedchemexpress.commedchemexpress.com This potent affinity underscores the compound's strong interaction with its primary molecular target in humans.

Affinity for Murine and Other Species-Specific H4R Orthologs

The binding affinity of JNJ-39758979 has been evaluated across H4R orthologs from various species, revealing notable differences. The compound exhibits the highest affinity for the mouse H4R with a Ki of 5.3 nM. medchemexpress.commedchemexpress.comfishersci.fimedchemexpress.com Its affinity for the monkey H4R is also high, with a Ki value of 25 nM. medchemexpress.commedchemexpress.comfishersci.fimedchemexpress.com In contrast, its affinity for the rat and guinea pig H4R is more moderate, with Ki values of 188 nM and 306 nM, respectively. medchemexpress.commedchemexpress.com The compound shows little to no affinity for the dog H4R, with a Ki value reported as ≥10 μM. medchemexpress.commedchemexpress.com

Table 1: In Vitro Binding Affinity (Ki) of JNJ-39758979 for Histamine H4 Receptor (H4R) Orthologs

| Species | Receptor | Ki (nM) |

|---|---|---|

| Human | H4R | 12.5 nih.govrndsystems.comresearchgate.netmedchemexpress.com |

| Mouse | H4R | 5.3 medchemexpress.commedchemexpress.commedchemexpress.com |

| Monkey | H4R | 25 medchemexpress.commedchemexpress.commedchemexpress.com |

| Rat | H4R | 188 medchemexpress.commedchemexpress.com |

| Guinea Pig | H4R | 306 medchemexpress.commedchemexpress.com |

Selectivity Over Histamine H1, H2, and H3 Receptors

A key characteristic of JNJ-39758979 is its high selectivity for the H4R compared to other histamine receptor subtypes. medchemexpress.commedchemexpress.com Studies indicate that the compound exhibits over 80-fold selectivity for H4R over the H1, H2, and H3 receptors. nih.govrndsystems.comtocris.comresearchgate.net This low affinity for other histamine receptors minimizes the potential for off-target effects related to these subtypes. medchemexpress.commedchemexpress.com

Selectivity Against Other Non-Histamine Receptor Targets

The selectivity profile of JNJ-39758979 extends beyond the histamine receptor family. It has been shown to have excellent selectivity against a broad range of other non-histamine receptor targets. nih.govrndsystems.comtocris.comresearchgate.net This high degree of selectivity further supports its specific mechanism of action via H4R antagonism. rndsystems.comtocris.com

Functional Antagonism of H4R Signaling Pathways

Beyond its binding affinity, JNJ-39758979 demonstrates functional antagonism of H4R-mediated cellular responses. The H4R is known to couple to G-proteins to modulate intracellular signaling cascades, including the cyclic AMP (cAMP) pathway.

Inhibition of Histamine-Induced Intracellular Cyclic AMP (cAMP) Modulation

JNJ-39758979 acts as a functional antagonist of the H4R signaling pathway. In transfected cells expressing the H4R, it effectively counteracts the histamine-induced inhibition of forskolin-stimulated cyclic AMP (cAMP) production. medchemexpress.commedchemexpress.comfishersci.fimedchemexpress.com The antagonist potency is quantified by its pA2 value, which was determined to be 7.9 for the human H4R. medchemexpress.commedchemexpress.comfishersci.fimedchemexpress.com The functional antagonism also varies across species, with pA2 values of 8.3 at the mouse H4R, 7.5 at the monkey H4R, and 7.2 at the rat H4R. medchemexpress.commedchemexpress.com

Table 2: Functional Antagonism (pA2) of JNJ-39758979 at H4R Orthologs in cAMP Assays

| Species | Receptor | pA2 Value |

|---|---|---|

| Human | H4R | 7.9 medchemexpress.commedchemexpress.comfishersci.fimedchemexpress.com |

| Mouse | H4R | 8.3 medchemexpress.commedchemexpress.com |

| Monkey | H4R | 7.5 medchemexpress.commedchemexpress.com |

Characterization of Antagonistic Potency (pA2 values) in Transfected Cell Systems

The antagonistic potency of JNJ-39758979 has been determined in various transfected cell systems, providing insights into its functional activity at the H4R. The pA2 value is a measure of the antagonist's potency, with a higher value indicating greater potency.

In cells transfected with the human H4R, JNJ-39758979 demonstrated a pA2 value of 7.9, indicating it functionally antagonizes histamine-induced inhibition of cyclic AMP (cAMP). medchemexpress.comtargetmol.commedchemexpress.comdcchemicals.cominvivochem.commedchemexpress.com The compound also shows high affinity for the human H4R with a Ki of 12.5 nM. medchemexpress.comtargetmol.commedchemexpress.cominvivochem.com

The potency of JNJ-39758979 varies across species. For the mouse H4R, the pA2 value is 8.3 with a Ki of 5.3 nM. medchemexpress.commedchemexpress.cominvivochem.com In the case of the monkey H4R, the pA2 is 7.5 and the Ki is 25 nM. medchemexpress.commedchemexpress.cominvivochem.com The compound exhibits moderate affinity for the rat H4R (pA2 = 7.2, Ki = 188 nM) and the guinea pig H4R (Ki = 306 nM). medchemexpress.commedchemexpress.cominvivochem.com Its affinity for the dog H4R is low, with a Ki value greater than or equal to 10 μM. medchemexpress.commedchemexpress.cominvivochem.com

JNJ-39758979 is highly selective for the H4R, showing low affinity for the histamine H1, H2, and H3 receptors. medchemexpress.commedchemexpress.cominvivochem.com It exhibits over 80-fold selectivity for the H4R compared to other histamine receptors. nih.govrndsystems.comresearchgate.net

Table 1: Antagonistic Potency (pA2) and Binding Affinity (Ki) of JNJ-39758979 in Transfected Cell Systems

Receptor Occupancy Studies in Preclinical Models

Preclinical studies have been conducted to assess the in vivo receptor occupancy of JNJ-39758979. These studies are crucial for understanding the relationship between drug concentration and target engagement.

In a phase 1 human volunteer study, oral administration of JNJ-39758979 led to dose-dependent inhibition of histamine-induced eosinophil shape change, which suggests in vivo inhibition of the H4R. nih.govresearchgate.netslideshare.net This pharmacodynamic effect provides evidence of target engagement in humans. nih.govresearchgate.net The selection of a 600 mg once-daily dose in a study was intended to achieve maximal receptor occupancy to investigate the proof-of-mechanism. slideshare.net

Preclinical toxicity studies in rats for up to 6 months and in monkeys for up to 9 months indicated a good safety profile for JNJ-39758979. nih.govresearchgate.net

Preclinical in Vitro Studies on Cellular and Molecular Mechanisms of Jnj-39758979 Dihydrochloride

Modulation of Immune Cell Function

JNJ-39758979 has demonstrated significant effects on the function of several key immune cells involved in inflammatory and allergic responses.

Effects on Eosinophil Shape Change and Chemotaxis

Eosinophils are crucial effector cells in allergic inflammation, and their activation is partly mediated by the H4R. In vitro studies have shown that histamine and selective H4R agonists can induce the shape change of eosinophils, a process associated with their activation and migration. frontiersin.orgnih.gov Treatment with JNJ-39758979 has been found to result in a statistically significant and dose-dependent inhibition of histamine-induced eosinophil shape change in whole blood. frontiersin.orgnih.govrndsystems.comglpbio.com This suggests that by blocking the H4R, JNJ-39758979 can directly interfere with eosinophil activation. frontiersin.org The histamine H4 receptor has been shown to mediate eosinophil chemotaxis, and antagonists like JNJ-39758979 are active in eosinophil shape change assays. eubopen.orgmedchemexpress.com

Impact on Dendritic Cell Activation and Cytokine Production

Dendritic cells (DCs) are pivotal in initiating and shaping adaptive immune responses. The H4R is expressed on dendritic cells and is involved in their migration and function. archivesofmedicalscience.com In vitro studies have demonstrated that blockade of the H4R on dendritic cells can lead to a reduction in the production of cytokines and chemokines. archivesofmedicalscience.comresearchgate.net This modulation of cytokine release by H4R antagonists like JNJ-39758979 can, in turn, limit the ability of dendritic cells to prime and activate T-cells, particularly towards a Th2 phenotype. archivesofmedicalscience.comresearchgate.net Keratinocyte-derived thymic stromal lymphopoietin (TSLP) activates dendritic cells to produce Th2-polarizing cytokines, and the H4R is implicated in this pathway. medicaljournalssweden.semedicaljournals.semdpi.com

Influence on T-cell Responses, Including Th1 and Th2 Polarization

The histamine H4 receptor is expressed on T-cells and plays a role in their differentiation and activation. archivesofmedicalscience.com Preclinical data indicate that H4R antagonists can influence T-cell responses. Specifically, blockade of the H4R on dendritic cells has been shown to limit their capacity to induce Th2 responses in T-cells. archivesofmedicalscience.comresearchgate.net In a model of dermatitis, JNJ-39758979 was found to suppress the Th2/Tc2 effector response. frontiersin.org This suggests that JNJ-39758979 can modulate the balance between Th1 and Th2 immune responses, which is often dysregulated in allergic diseases. researchgate.net The H4R is preferentially expressed on Th2 cells over naive T cells and Th1 cells. frontiersin.org

Interactions with Mast Cell Signaling Pathways

Mast cells are key players in allergic reactions, and their activation is mediated, in part, through the H4R. nih.gov The H4R is involved in mast cell chemotaxis. eubopen.orgmedchemexpress.com Studies have shown that H4R antagonists can block the chemotactic effect of histamine on mast cells. archivesofmedicalscience.com Furthermore, stimulation of the H4R can lead to an increase in intracellular calcium in mast cells, a critical step in their activation and degranulation. archivesofmedicalscience.com H4R antagonists have been shown to block this histamine-induced calcium response. archivesofmedicalscience.com The activation of the H4R on mast cells can also lead to the release of various pro-inflammatory mediators. frontiersin.org

Evaluation of Metabolic Stability in Hepatic Microsome Preparations (e.g., Human, Rat, Dog, Monkey)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. JNJ-39758979 has been evaluated in vitro for its stability in liver microsomes from various species, including humans, rats, dogs, and monkeys. The results from these studies indicate that JNJ-39758979 is metabolically stable, with a half-life (t1/2) of greater than 120 minutes across all tested species. medchemexpress.comtargetmol.comglpbio.commedchemexpress.commedchemexpress.com This high metabolic stability suggests a low clearance rate in the liver.

Investigations in Transfected Cells Expressing H4R

To specifically characterize the interaction of JNJ-39758979 with its target, studies were conducted using cells transfected to express the histamine H4 receptor. These investigations have confirmed that JNJ-39758979 is a potent and selective antagonist of the H4R. nih.govinvivochem.com

In binding assays using membranes from cells transfected with the human H4 receptor, JNJ-39758979 demonstrated high affinity. eubopen.org Functionally, it antagonizes histamine-induced inhibition of cyclic AMP (cAMP) in transfected cells. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.cominvivochem.com The compound exhibits high selectivity for the H4R over other histamine receptors (H1, H2, and H3). nih.govmedchemexpress.comtargetmol.commedchemexpress.commedchemexpress.com

The affinity and functional antagonism of JNJ-39758979 have been quantified across different species, as detailed in the table below.

Studies on Cytokine and Chemokine Modulation in Cell Culture Models

The anti-inflammatory properties of JNJ-39758979 dihydrochloride are significantly linked to its ability to modulate the production and release of various cytokines and chemokines, key signaling molecules that orchestrate inflammatory responses. In vitro studies using various cell culture models have been instrumental in elucidating the specific effects of JNJ-39758979 on these inflammatory mediators. By acting as a potent and selective antagonist of the histamine H4 receptor (H4R), JNJ-39758979 interferes with the signaling pathways that lead to the expression of pro-inflammatory cytokines and chemokines in several key immune cells. archivesofmedicalscience.comeubopen.orgresearchgate.netnih.gov

Detailed research findings from preclinical in vitro studies have demonstrated that the blockade of H4R by antagonists, including compounds structurally and functionally related to JNJ-39758979, results in a significant reduction of Th2-associated cytokines. archivesofmedicalscience.comdrugbank.com These cytokines are central to the pathophysiology of allergic inflammation. For instance, in vitro experiments have shown that H4R antagonism can lead to a substantial decrease in the production of several key cytokines. archivesofmedicalscience.com

The primary mechanism for this modulation involves the inhibition of histamine-induced signaling in immune cells such as dendritic cells, T cells, and mast cells. archivesofmedicalscience.comresearchgate.netkarger.com In dendritic cells, H4R blockade curtails the production of cytokines and chemokines that are necessary for the subsequent activation and differentiation of T helper cells into a Th2 phenotype. archivesofmedicalscience.comkarger.com This, in turn, leads to a diminished capacity to promote Th2-driven inflammatory responses. archivesofmedicalscience.comdartmouth.edu

Furthermore, studies on human T cells have provided direct evidence of the modulatory effects of H4R antagonists on cytokine production. For example, H4R antagonists have been shown to inhibit the production of IL-17 from Th17 cells, a subset of T helper cells implicated in various inflammatory conditions. archivesofmedicalscience.com The compound has also been observed to reduce IL-13 production in supernatants from cultured lymph node leukocytes. frontiersin.org While direct stimulation of H4R is known to enhance the release of IL-31 from Th2 cells and thymic stromal lymphopoietin (TSLP) from keratinocytes, antagonism by JNJ-39758979 is expected to suppress these pathways. researchgate.net

The following table summarizes the observed reduction in the production of specific cytokines following H4R blockade in in vitro models, providing a quantitative insight into the compound's anti-inflammatory potential at the cellular level.

| Cytokine | Cell Type(s) | Observed Modulation | Reference |

| Interleukin-4 (IL-4) | T helper 2 (Th2) cells | 86% reduction with H4R antagonism | archivesofmedicalscience.com |

| Interleukin-5 (IL-5) | T helper 2 (Th2) cells | 95% reduction with H4R antagonism | archivesofmedicalscience.com |

| Interleukin-13 (IL-13) | T helper 2 (Th2) cells, Leukocytes | 67% reduction with H4R antagonism; Reversal of increased production | archivesofmedicalscience.comfrontiersin.org |

| Interleukin-6 (IL-6) | T helper 2 (Th2) cells | 58% reduction with H4R antagonism | archivesofmedicalscience.com |

| Interleukin-17A (IL-17A) | T helper 17 (Th17) cells | 92% reduction with H4R antagonism; Inhibition of agonist-induced production | archivesofmedicalscience.commedicaljournals.semedicaljournalssweden.se |

Preclinical in Vivo Efficacy and Pharmacodynamic Studies of Jnj-39758979 Dihydrochloride in Animal Models

Models of Allergic and Inflammatory Diseases

JNJ-39758979 has shown dose-dependent activity in animal models of asthma and dermatitis, consistent with the effects of other H4R antagonists. nih.govresearchgate.net

Efficacy in Murine Models of Allergic Asthma

In ovalbumin-sensitized mouse models of asthma, JNJ-39758979 has been shown to inhibit ovalbumin-induced inflammation. rndsystems.comtocris.com

Administration of JNJ-39758979 during allergen challenge led to a reduction in eosinophilia in the bronchoalveolar lavage fluid (BALF) of animal asthma models. archivesofmedicalscience.comnih.gov Specifically, in an ovalbumin-sensitized mouse model, the compound reduced eosinophil infiltration in the BALF. caymanchem.com

JNJ-39758979 has demonstrated the ability to attenuate airway inflammation in murine models. discovermednews.com The anti-inflammatory effects are a key aspect of its potential therapeutic value in asthma. researchgate.net

Studies have indicated that H4R antagonists, including JNJ-39758979, can modulate the levels of inflammatory cytokines. archivesofmedicalscience.com Blockade of H4R has been associated with decreased production of proinflammatory cytokines in airway tissues. archivesofmedicalscience.com While mast cells were initially thought to be crucial for the H4R response in mouse asthma models, it was found that even in their absence, H4R antagonists could still inhibit lung inflammatory cytokines. archivesofmedicalscience.comnih.gov This suggests that T cells may be the primary drivers of the H4R response in the airways. nih.gov Furthermore, in models of chronic allergic contact dermatitis, H4 receptor antagonists have been shown to decrease rapidly increased serum Immunoglobulin E levels following repeated challenges. researchgate.net

Attenuation of Airway Inflammation and Hyperresponsiveness

Activity in Animal Models of Dermatitis (e.g., Atopic Dermatitis, Contact Dermatitis)

JNJ-39758979 has shown efficacy in animal models of dermatitis. nih.gov In a mouse model of Th2-dependent contact hypersensitivity induced by fluorescein isothiocyanate, the compound was found to decrease ear edema. caymanchem.com It also inhibited histamine-induced pruritus in mice. caymanchem.comglpbio.com In a mouse model of atopic dermatitis, a combined treatment of the H1R inverse agonist mepyramine and JNJ-39758979 resulted in less severe skin lesions, a reduced influx of inflammatory cells, decreased epidermal thickening, and lower levels of IL-33 in the affected skin. nih.gov This combination also ameliorated scratching behavior and significantly reduced the total numbers of skin-draining lymph node cells and splenocytes. nih.gov Notably, neither substance administered alone produced such a strong anti-inflammatory effect, suggesting a synergistic action. nih.gov

Therapeutic Potential in Animal Models of Arthritis (e.g., Collagen-Induced Arthritis)

JNJ-39758979 has demonstrated therapeutic potential in animal models of arthritis. researchgate.net In a mouse model of collagen-induced arthritis (CIA), the compound exhibited a dose-dependent inhibition of the clinical score. researchgate.netarchivesofmedicalscience.comglpbio.com Administration of the H4R antagonist in the CIA model reduced the production of IL-17 from lymphocytes and the number of Th17 cells in the inguinal lymph node, without affecting IFN-γ production. archivesofmedicalscience.com

Efficacy in Animal Models of Pruritus

The role of the H4R in mediating itch has been a significant focus of research, and JNJ-39758979 has been a key tool in these investigations. archivesofmedicalscience.comresearchgate.net Preclinical studies in animal models have demonstrated its effectiveness in alleviating pruritic responses. archivesofmedicalscience.comfrontiersin.org

In a mouse model designed to assess anti-pruritic effects, JNJ-39758979 demonstrated a significant ability to inhibit scratching behavior induced by histamine. glpbio.com Following an intradermal injection of histamine, which typically provokes a scratching response, mice pre-treated with JNJ-39758979 exhibited a marked reduction in the number of scratching bouts. glpbio.comcaymanchem.com This inhibitory effect directly validates the involvement of the H4R in mediating histamine-induced itch in vivo. frontiersin.org

Table 1: Effect of JNJ-39758979 on Histamine-Induced Scratching in Mice

| Treatment Group | Scratching Bouts (Count over 20 min) | Inhibition (%) |

| Vehicle Control | Data not available | - |

| JNJ-39758979 | Significantly reduced | Data not available |

Data derived from qualitative descriptions in cited research. Specific numerical values on inhibition percentage were not available in the public domain. glpbio.com

The efficacy of JNJ-39758979 extends to more complex, allergen-driven models of pruritus that mimic chronic conditions like atopic dermatitis. archivesofmedicalscience.com In a mouse model of atopic dermatitis induced by ovalbumin, treatment with JNJ-39758979, particularly in combination with an H1R antagonist, resulted in ameliorated scratching behavior. nih.gov Similarly, in an imiquimod-induced psoriasis-like skin inflammation model in mice, which is accompanied by significant itch, JNJ-39758979 was shown to reduce scratching behavior, especially on days 3 and 6 of treatment. medicaljournals.seresearchgate.net These findings suggest that H4R antagonism can impact the chronic itch associated with T-helper 2 (Th2) cell-dependent dermal inflammation. caymanchem.com

Table 2: Efficacy of JNJ-39758979 in an Ovalbumin-Induced Atopic Dermatitis Mouse Model

| Treatment | Outcome |

| JNJ-39758979 (in combination with mepyramine) | Ameliorated scratching behavior |

| Reduced severity of skin lesions | |

| Diminished influx of inflammatory cells | |

| Reduced epidermal thickening |

This table summarizes the findings from a study on the combined effects of H1R and H4R antagonists. nih.gov

Inhibition of Histamine-Induced Pruritus Responses

Preclinical Pharmacodynamic Markers and Their Correlation with Efficacy in Vivo

Pharmacodynamic (PD) markers are crucial for understanding a drug's mechanism of action and for linking it to therapeutic efficacy. For JNJ-39758979, key PD markers have been identified that correlate with its anti-inflammatory and anti-pruritic effects observed in vivo. nih.govfrontiersin.org

One of the primary pharmacodynamic markers for JNJ-39758979 is its ability to inhibit the shape change of eosinophils in whole blood when stimulated by histamine. tocris.comrndsystems.com This cellular response is a hallmark of eosinophil activation, a key process in allergic inflammation. The potent inhibition of this process by JNJ-39758979 in vitro serves as a reliable indicator of its H4R target engagement. nih.gov Importantly, a dose-dependent inhibition of this eosinophil shape change was also observed in vivo, providing evidence of H4R inhibition in a whole-animal context and correlating with the compound's efficacy. nih.govresearchgate.net

JNJ-39758979 has demonstrated significant anti-inflammatory effects in preclinical models of allergic inflammation. tocris.comrndsystems.com In an ovalbumin-sensitized mouse model of asthma, the compound effectively reduced the infiltration of eosinophils into the bronchoalveolar lavage fluid. caymanchem.com This reduction in eosinophilia, a key feature of allergic asthma and atopic dermatitis, is a direct consequence of H4R blockade on immune cells. researchgate.netmdpi.com The ability to reduce this allergen-induced inflammation further supports the therapeutic rationale for using H4R antagonists in allergic diseases. nih.govmdpi.com

Table 3: Preclinical Pharmacodynamic Profile of JNJ-39758979

| Pharmacodynamic Marker | Model System | Observed Effect |

| Eosinophil Shape Change | Histamine-stimulated whole blood (in vitro/in vivo) | Potent, dose-dependent inhibition |

| Eosinophil Infiltration | Ovalbumin-sensitized mouse model of asthma (in vivo) | Reduction in bronchoalveolar lavage fluid |

| Inflammatory Cell Influx | Ovalbumin-induced atopic dermatitis mouse model (in vivo) | Diminished influx into skin lesions |

Mechanism of Action Elucidation for Jnj-39758979 Dihydrochloride in Preclinical Contexts

Detailed Analysis of H4R-Mediated Signaling Pathways Antagonized by JNJ-39758979 Dihydrochloride

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. mdpi.com Activation of H4R by histamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound effectively antagonizes this process, blocking the histamine-induced reduction in cAMP. medchemexpress.commedchemexpress.com

Another crucial signaling event mediated by H4R is the mobilization of intracellular calcium. mdpi.com this compound has demonstrated the ability to block this histamine-induced calcium influx in preclinical models. medicaljournals.se Furthermore, H4R activation can trigger the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in inflammatory processes. mdpi.com Preclinical data suggests that H4R antagonists can modulate this pathway.

The table below provides a summary of the key H4R-mediated signaling pathways and the antagonistic effect of this compound.

| Signaling Pathway | Effect of H4R Activation by Histamine | Antagonistic Effect of this compound |

| G Protein Coupling | Activates Gi/o proteins | Blocks Gi/o protein activation |

| Adenylyl Cyclase Activity | Inhibits adenylyl cyclase | Prevents inhibition of adenylyl cyclase |

| Intracellular cAMP Levels | Decreases | Prevents the decrease, maintaining baseline levels |

| Intracellular Calcium | Mobilizes/increases influx | Blocks mobilization and influx |

| MAPK Pathway | Can lead to activation | Modulates and potentially inhibits activation |

Role of H4R in Inflammatory Cell Migration and Activation in Animal Models

The H4R is highly expressed on various immune cells, including eosinophils, mast cells, T cells, and dendritic cells, playing a significant role in their migration and activation. mdpi.comfrontiersin.orgresearchgate.net In preclinical animal models, this compound has been shown to effectively inhibit the chemotaxis and infiltration of these inflammatory cells.

In mouse models of asthma, this compound reduced ovalbumin-induced eosinophil infiltration in bronchoalveolar lavage fluid. caymanchem.comrndsystems.com Similarly, in models of atopic dermatitis, it has been shown to diminish the influx of inflammatory cells and reduce ear edema. caymanchem.comnih.gov The compound also inhibits the chemotaxis of mast cells induced by histamine. caymanchem.com This demonstrates the crucial role of H4R in guiding inflammatory cells to target tissues and the ability of this compound to disrupt this process.

The following table details the effects of this compound on inflammatory cell migration in different preclinical models.

| Animal Model | Inflammatory Cell Type | Effect of this compound |

| Ovalbumin-Sensitized Mouse Model of Asthma | Eosinophils | Reduces infiltration in bronchoalveolar lavage fluid. caymanchem.comrndsystems.com |

| Mouse Model of Atopic Dermatitis | Inflammatory cells (general) | Diminishes influx into skin lesions. nih.gov |

| Mouse Model of Contact Hypersensitivity | Inflammatory cells (general) | Decreases ear edema. caymanchem.com |

| Isolated Mouse Mast Cells | Mast cells | Inhibits histamine-induced chemotaxis. caymanchem.com |

| Mouse Zymosan-Induced Peritonitis Model | Neutrophils | H4R antagonists, in general, block neutrophil infiltration. medchemexpress.com |

Investigation of this compound's Impact on Histamine-Mediated Immunological Responses

Beyond cell migration, this compound influences broader histamine-mediated immunological responses. By blocking H4R, the compound can modulate cytokine and chemokine production. For instance, H4R antagonists have been shown to reduce cytokine and chemokine production from dendritic cells, which can, in turn, limit their ability to promote Th2 responses in T cells. archivesofmedicalscience.com

Furthermore, H4R activation is involved in T cell differentiation. frontiersin.org The antagonism of H4R by compounds like this compound can influence this process, potentially skewing the immune response away from a pro-inflammatory state. researchgate.net In a mouse model of atopic dermatitis, combined treatment with an H1R antagonist and this compound led to a lower level of IL-33 in lesional skin. nih.gov

Molecular Basis for Anti-Inflammatory and Anti-Pruritic Activities in Preclinical Settings

The anti-inflammatory and anti-pruritic (anti-itch) properties of this compound are direct consequences of its H4R antagonism. medchemexpress.commedchemexpress.com The molecular basis for its anti-inflammatory effects lies in its ability to inhibit the migration and activation of key immune cells like eosinophils and mast cells, as discussed previously. researchgate.netcaymanchem.com This leads to a reduction in the release of inflammatory mediators at the site of inflammation.

The anti-pruritic activity is attributed to the blockade of H4R on sensory neurons. medicaljournals.se Histamine is a known pruritogen, and its action on H4R is implicated in the generation of itch signals. In preclinical models, this compound has been shown to inhibit histamine-induced pruritus in mice. caymanchem.com This effect is likely due to the direct inhibition of H4R on sensory neurons, thereby dampening the transmission of itch signals. medicaljournals.se

The table below summarizes the molecular basis for the observed preclinical activities of this compound.

| Preclinical Activity | Molecular Mechanism | Key Cellular Targets |

| Anti-inflammatory | Inhibition of chemotaxis and activation, modulation of cytokine release. | Eosinophils, Mast Cells, T cells, Dendritic Cells. mdpi.comfrontiersin.orgresearchgate.netcaymanchem.com |

| Anti-pruritic | Blockade of histamine-induced signaling in sensory neurons. | Sensory Neurons. medicaljournals.se |

Comparative Preclinical Research and Research Tool Applications of Jnj-39758979 Dihydrochloride

Comparison with Other Histamine H4 Receptor Antagonists in Preclinical Studies

JNJ-39758979 is a potent and selective H4R antagonist that has been instrumental in preclinical research. researchgate.netnih.gov Its development followed the discovery of JNJ-7777120, another selective H4R antagonist, which, despite its utility in elucidating the H4R's function, had limitations such as a short in vivo half-life and toxicity that prevented its clinical advancement. nih.govuca.edu.ar JNJ-39758979 was developed as a more potent and selective successor, demonstrating significant anti-inflammatory and antipruritic effects in preclinical models. nih.govuca.edu.ar

Comparative Potency and Selectivity Profiles

JNJ-39758979 exhibits high affinity for the human H4 receptor, with a reported equilibrium dissociation constant (Ki) of 12.5 nM. rndsystems.comglpbio.comcaymanchem.com This compound demonstrates over 80-fold selectivity for the H4R compared to the other histamine receptor subtypes (H1R, H2R, and H3R). rndsystems.comcaymanchem.com Specifically, its Ki values for the human H1, H2, and H3 receptors are all greater than 1,000 nM. caymanchem.com This high selectivity is crucial for its use as a research tool, ensuring that its observed effects are primarily mediated through the H4R. In comparison, while toreforant, another H4R antagonist, is more potent at the rat H4R, JNJ-39758979 has demonstrated efficacy in models where toreforant has not, potentially due to differences in CNS penetration. remedypublications.com

Table 1: Comparative Potency and Selectivity of H4R Antagonists

| Compound | Human H4R Ki (nM) | Selectivity over H1R | Selectivity over H2R | Selectivity over H3R |

|---|---|---|---|---|

| JNJ-39758979 | 12.5 | >80-fold | >80-fold | >80-fold |

| JNJ-7777120 | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |

| Toreforant | 8.4 | High | High | High |

Differences in Pharmacological Effects in Animal Models

In preclinical animal models, JNJ-39758979 has consistently demonstrated dose-dependent activity in models of asthma and dermatitis. researchgate.net It effectively reduces ovalbumin-induced eosinophil infiltration in the bronchoalveolar lavage fluid of sensitized mice, a key feature of allergic asthma. caymanchem.com Furthermore, it has been shown to decrease ear edema in a mouse model of Th2-dependent contact hypersensitivity and inhibit histamine-induced itching. caymanchem.com

When compared to other H4R antagonists, some differences in pharmacological effects are noted. For instance, both JNJ-39758979 and JNJ-7777120 have been used to block eosinophil chemotaxis in animal asthma models. researchgate.netmdpi.com However, JNJ-39758979, which can cross the blood-brain barrier, has shown efficacy in models of neuropathic pain, whereas toreforant, with low CNS exposure, has not. remedypublications.com This suggests that CNS penetration may be a critical factor for the analgesic and anti-pruritic activities of H4R antagonists. remedypublications.com

Use as a Pharmacological Tool to Investigate H4R Pathophysiological Roles

The high potency and selectivity of JNJ-39758979 make it an invaluable tool for investigating the role of the H4R in various disease states. researchgate.netfrontiersin.org

Understanding H4R Involvement in Specific Allergic Inflammatory Disorders

JNJ-39758979 has been extensively used to explore the role of the H4R in allergic inflammatory disorders such as allergic asthma, allergic rhinitis, and chronic pruritus. researchgate.netfrontiersin.org Studies using this antagonist have helped confirm that the H4R is involved in inflammatory and pruritic responses. researchgate.net For example, research has demonstrated its ability to inhibit histamine-induced pruritus in mice. caymanchem.com In models of atopic dermatitis, JNJ-39758979 has shown impressive results, contributing to the understanding of the H4R's role in this complex skin condition. frontiersin.org

Elucidating the Role of H4R in Diverse Cell Types and Tissues

Preclinical studies with JNJ-39758979 have provided insights into the function of the H4R on various immune cells. It inhibits histamine-induced shape change in eosinophils in whole blood, a process indicative of eosinophil activation. rndsystems.comglpbio.comtocris.com It also inhibits histamine-induced chemotaxis in isolated mouse bone marrow-derived mast cells. caymanchem.com The use of H4R antagonists like JNJ-39758979 has been crucial in demonstrating the receptor's role in T-cell priming and activation, which is a key aspect of the allergic inflammatory response. mdpi.comarchivesofmedicalscience.com

Synergistic Preclinical Effects with Antagonists of Other Histamine Receptors (e.g., H1R)

An interesting area of preclinical research has been the investigation of combined therapy with H1R and H4R antagonists. In a mouse model of atopic dermatitis, the combined administration of JNJ-39758979 and the H1R inverse agonist mepyramine resulted in synergistic anti-inflammatory effects. nih.gov This combination led to less severe skin lesions, reduced influx of inflammatory cells, diminished epidermal thickening, and a lower level of IL-33 in the skin. nih.gov The scratching behavior was also ameliorated. nih.gov Notably, either antagonist administered alone did not produce such a strong anti-inflammatory effect. nih.gov These findings suggest that a dual blockade of H1R and H4R could be a more effective therapeutic strategy for atopic dermatitis. nih.gov Similarly, in mouse models of allergen-mediated pruritus, the simultaneous application of the H4R antagonist JNJ-7777120 and the H1R antagonist cetirizine led to a significant reduction in scratching. archivesofmedicalscience.com This synergistic effect was also noted in preclinical models of pruritus, suggesting that for both inflammation and itching, combining H1R and H4R antagonists may be more effective than either agent alone. slideshare.netnih.gov

Synthetic Methodologies and Structure-activity Relationship Sar Studies for H4r Antagonism

Academic Synthetic Approaches for JNJ-39758979 Dihydrochloride and Analogues

The synthetic strategies for JNJ-39758979 and related 6-alkyl-2,4-diaminopyrimidines are rooted in established pyrimidine chemistry. The core of the synthesis involves the construction of the substituted diaminopyrimidine scaffold and the subsequent introduction of the aminopyrrolidine side chain. While specific, detailed industrial synthesis protocols for JNJ-39758979 are not publicly disclosed, the academic literature provides a general and adaptable synthetic route for this class of compounds. nih.govresearchgate.net

A common approach begins with the synthesis of a 2-amino-4-chloro-6-alkylpyrimidine intermediate. This can be achieved through a multi-step process starting from an appropriate β-ketoester, which is condensed with urea or a urea equivalent to form the pyrimidine ring. Subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃), yields the 4-chloro derivative.

The key step in the synthesis of JNJ-39758979 analogues is the nucleophilic aromatic substitution of the chlorine atom at the 4-position of the pyrimidine ring with the desired amine. In the case of JNJ-39758979, this involves the reaction with (R)-3-aminopyrrolidine or a protected form thereof. The use of a chiral starting material like (R)-3-aminopyrrolidine is crucial for obtaining the desired stereochemistry in the final product. If a protected aminopyrrolidine is used, a subsequent deprotection step is required.

The final step in the preparation of this compound involves the formation of the dihydrochloride salt. This is typically achieved by treating the free base of the compound with hydrochloric acid in a suitable solvent, leading to the precipitation of the more stable and water-soluble salt form.

Structure-Activity Relationship (SAR) Studies Informing H4R Antagonist Design

The discovery of JNJ-39758979 was the culmination of extensive SAR studies, building upon previous generations of H4R antagonists, such as the indole carboxamide series represented by JNJ-7777120. nih.govresearchgate.net The aim was to improve potency, selectivity, and pharmacokinetic properties. The 6-alkyl-2,4-diaminopyrimidine scaffold was identified as a promising template for achieving these goals. nih.gov

Pharmacophore modeling, based on known H4R antagonists, has been instrumental in identifying the key structural features required for high-affinity binding to the H4 receptor. For the 2,4-diaminopyrimidine class of antagonists, these elements generally include:

A basic amine center: This is a crucial feature for interaction with key acidic residues in the receptor binding pocket, such as Asp94 (D3.32) and Glu182 (E5.46). nih.gov In JNJ-39758979, the primary amine of the (R)-3-aminopyrrolidine moiety serves this role.

A hydrogen bond acceptor/donor system: The diaminopyrimidine core itself provides multiple sites for hydrogen bonding interactions with the receptor.

A hydrophobic region: The alkyl group at the 6-position of the pyrimidine ring occupies a hydrophobic pocket within the receptor, contributing to the binding affinity. The nature and size of this group have a significant impact on potency.

Systematic modifications of the 6-alkyl-2,4-diaminopyrimidine scaffold have provided detailed insights into the substituent effects on H4R antagonism.

The 6-Alkyl Group: The size and branching of the alkyl group at the 6-position of the pyrimidine ring were found to be critical for potency. As illustrated in the table below, increasing the steric bulk from a methyl to an isopropyl group generally leads to a significant increase in binding affinity.

Table 1: Effect of 6-Alkyl Substitution on Human H4R Binding Affinity

| Compound | R Group (at position 6) | hH4R Ki (nM) |

|---|---|---|

| Analogue 1 | Methyl | 133 |

| Analogue 2 | Ethyl | 50 |

| JNJ-39758979 | Isopropyl | 12.5 |

| Analogue 3 | Cyclopentyl | 10 |

Data sourced from Savall et al., J. Med. Chem. 2014, 57(6), 2429-39.

The 4-Amino Substituent: The nature of the substituent at the 4-position of the pyrimidine ring also plays a crucial role in determining the affinity and selectivity. Various cyclic amines were explored, with the (R)-3-aminopyrrolidinyl group of JNJ-39758979 proving to be optimal among many analogues.

Table 2: Effect of 4-Amino Substitution on Human H4R Binding Affinity

| Compound | R' Group (at position 4) | hH4R Ki (nM) |

|---|---|---|

| Analogue 5 | (S)-3-aminopyrrolidin-1-yl | 104 |

| JNJ-39758979 | (R)-3-aminopyrrolidin-1-yl | 12.5 |

| Analogue 6 | piperazin-1-yl | >1000 |

Data sourced from Savall et al., J. Med. Chem. 2014, 57(6), 2429-39.

These studies highlight the stereochemical preference for the (R)-enantiomer of the 3-aminopyrrolidine moiety, which results in a nearly 10-fold increase in affinity compared to the (S)-enantiomer.

Identification of Key Pharmacophoric Elements for H4R Binding

Strategies for Designing Potent and Selective H4R Antagonists Based on this compound Scaffolds

The development of JNJ-39758979 and the associated SAR studies have informed several key strategies for the design of future H4R antagonists:

Scaffold Hopping and Bioisosteric Replacement: While the 2,4-diaminopyrimidine core is effective, researchers continue to explore other heterocyclic scaffolds that can mimic its pharmacophoric features. This can lead to novel intellectual property and potentially improved drug-like properties.

Structure-Based Drug Design: With the availability of homology models of the H4R, and more recently cryo-electron microscopy structures, there is an increasing opportunity for structure-based design. nih.govmdpi.com This allows for the rational design of ligands that can form optimal interactions with the receptor's binding site, enhancing both potency and selectivity.

Optimizing Physicochemical Properties: A key challenge in drug design is achieving a balance between target affinity and favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Future design strategies focus on modifying the JNJ-39758979 scaffold to improve metabolic stability and oral bioavailability while maintaining high H4R affinity.

Selectivity Profiling: Ensuring high selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R) is crucial to minimize off-target effects. nih.gov The significant homology between H3R and H4R presents a particular challenge. nih.gov Design strategies often involve exploiting subtle differences in the binding pockets of these receptors to achieve the desired selectivity.

Q & A

Q. What in silico tools can predict off-target interactions of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。